molecular formula C13H15NO3 B1294541 Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 51535-00-3

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B1294541
CAS RN: 51535-00-3
M. Wt: 233.26 g/mol
InChI Key: WTRWSSDZHQOPJI-UHFFFAOYSA-N
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Patent
US05132316

Procedure details

A solution of dimethyl itaconate (50 g, 0.32 mole) in methanol (40 ml) was treated with benzylamine (34.6 ml, 0.32 mole) and the mixture heated under reflux for 2.5h. The solution was then concentrated in vacuo and the residue purified by distillation (b.p. 162°-170° C.0.2 mm) to give a pale yellow oil. This solidified on standing to give the title compound (D10) as a beige solid (66.2 g, 89%), m.p. 62°-63° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5](OC)=[O:6])=[CH2:3].[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[CH2:12]([N:19]1[CH2:3][CH:2]([C:1]([O:10][CH3:11])=[O:9])[CH2:4][C:5]1=[O:6])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
34.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue purified by distillation (b.p. 162°-170° C.0.2 mm)
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)C(=O)OC)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 66.2 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.